molecular formula C15H14N2O B8317755 2-(4-Methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

2-(4-Methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8317755
M. Wt: 238.28 g/mol
InChI Key: NKWLQPFAKHTUGG-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions as described in Example 1, 3,4-dihydro-2H-isoquinolin-1-one (I-23b: 150 mg, 1.0204 mmol) was reacted with 3-iodo-4-methyl-pyridine (223.4 mg, 1.0204 mmol), 1,4-dioxane (3 mL), copper iodide (19.4 mg, 0.1020 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (48.1 mL, 0.3061 mmol) and potassium phosphate (540.8 mg, 2.551 mmol) to afford the crude product. Purification by column chromatography on silica gel (50% ethylacetate in hexane) afforded 85 mg of the product (35% yield).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
223.4 mg
Type
reactant
Reaction Step Two
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
48.1 mL
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
540.8 mg
Type
reactant
Reaction Step Two
Quantity
19.4 mg
Type
catalyst
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.I[C:13]1[CH:14]=[N:15][CH:16]=[CH:17][C:18]=1[CH3:19].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[CH3:19][C:18]1[CH:17]=[CH:16][N:15]=[CH:14][C:13]=1[N:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:1]1=[O:11] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C1(NCCC2=CC=CC=C12)=O
Step Two
Name
Quantity
223.4 mg
Type
reactant
Smiles
IC=1C=NC=CC1C
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
48.1 mL
Type
reactant
Smiles
Name
potassium phosphate
Quantity
540.8 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
19.4 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (50% ethylacetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NC=C1)N1C(C2=CC=CC=C2CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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